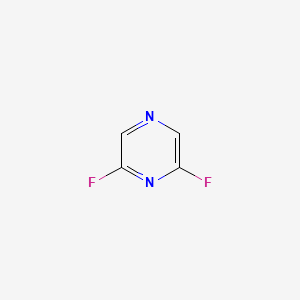

2,6-Difluoropyrazine

Description

The exact mass of the compound 2,6-Difluoropyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAIURKUZGRJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187506 | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33873-09-5 | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033873095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoropyrazine for Researchers and Drug Development Professionals

For scientists and researchers in the fields of medicinal chemistry and materials science, 2,6-Difluoropyrazine (CAS Number: 33873-09-5) presents itself as a heterocyclic compound with significant potential. Its unique electronic properties, stemming from the introduction of two fluorine atoms to the pyrazine ring, make it a valuable building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Core Properties of 2,6-Difluoropyrazine

2,6-Difluoropyrazine is a colorless liquid at room temperature. The incorporation of fluorine atoms significantly influences the molecule's reactivity and physicochemical properties.[1] While detailed experimental data for some physical properties remain elusive in publicly available literature, the fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 33873-09-5 | [1][2] |

| Molecular Formula | C₄H₂F₂N₂ | [1] |

| Molecular Weight | 116.07 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| LogP | 0.61 | Chemspace |

Synthesis of 2,6-Difluoropyrazine: Experimental Approaches

The synthesis of 2,6-Difluoropyrazine can be achieved through several methods, primarily involving the fluorination of a pre-existing pyrazine scaffold. The most common precursor for this transformation is 2,6-dichloropyrazine.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for synthesizing 2,6-Difluoropyrazine is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This involves the displacement of chlorine atoms from 2,6-dichloropyrazine using a fluoride source.

General Experimental Protocol:

A mixture of 2,6-dichloropyrazine, a fluoride source such as potassium fluoride (KF), and a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by techniques such as gas chromatography-mass spectrometry (GC-MS). Upon completion, the product can be isolated and purified using standard laboratory procedures like distillation.

Microwave-assisted synthesis has also been reported as an efficient alternative, often employing reagents like Selectfluor® in a polar solvent.[1] This method can significantly reduce reaction times.[1]

Applications in Research and Development

The electron-withdrawing nature of the fluorine atoms in 2,6-Difluoropyrazine makes the pyrazine ring susceptible to further chemical modifications, positioning it as a versatile intermediate in organic synthesis.

Pharmaceutical and Agrochemical Research

In the realm of drug discovery and agrochemical development, the pyrazine core is a well-established scaffold found in numerous biologically active molecules. The introduction of fluorine can enhance key properties such as metabolic stability, binding affinity to biological targets, and bioavailability.[1] While specific drug candidates containing the 2,6-difluoropyrazine moiety are not extensively documented in public literature, its utility as a building block is evident. For instance, a patent has described its use as a reactant in the synthesis of more complex molecules with potential therapeutic applications.

Materials Science

The unique electronic characteristics of 2,6-Difluoropyrazine also suggest its potential use in the development of advanced materials. Fluorinated organic compounds are of interest in areas such as organic electronics and polymer chemistry.

Safety and Handling

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in the public domain detailing the interaction of 2,6-Difluoropyrazine with specific biological signaling pathways or its intrinsic biological activity. Its role in drug development is primarily as a synthetic intermediate, where the final, more complex molecule would be assessed for its biological effects. Future research may explore the direct biological relevance of this compound.

References

Spectroscopic Profile of 2,6-Difluoropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Difluoropyrazine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2,6-Difluoropyrazine in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 7.8 - 8.2 | Triplet | ~8-10 Hz (³JH,F) |

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2, C-6 | 155 - 165 | Doublet | ~240-260 Hz (¹JC,F) |

| C-3, C-5 | 110 - 120 | Singlet or small doublet | |

| C-4 | 140 - 150 | Triplet | ~10-15 Hz (²JC,F) |

¹⁹F NMR (Fluorine-19 NMR) Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-2, F-6 | -60 to -80 | Triplet | ~8-10 Hz (³JF,H) |

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Difluoropyrazine is expected to show characteristic absorption bands corresponding to its aromatic and fluorinated structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3050 - 3150 | Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1450 - 1550 | Medium to Strong | C=N Aromatic Ring Stretch |

| 1200 - 1300 | Strong | C-F Stretch |

| 1000 - 1100 | Strong | C-F Stretch |

| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,6-Difluoropyrazine is characterized by a prominent molecular ion peak and specific fragmentation patterns. The molecular weight of 2,6-Difluoropyrazine is 115.08 g/mol .[1][2]

| m/z Ratio | Relative Intensity (%) | Assignment |

| 115 | 100 | [M]⁺ (Molecular Ion) |

| 88 | High | [M - HCN]⁺ |

| 70 | Medium | [M - HCN - F]⁺ or [C₃H₂F]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (for liquid samples)

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the 2,6-Difluoropyrazine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should ensure complete dissolution and not have signals that overlap with the analyte peaks.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the common reference (0 ppm). For ¹⁹F NMR, CFCl₃ is often used as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation :

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean and free from any residues. A background spectrum of the clean, empty ATR crystal should be collected.

-

Place a single drop of neat 2,6-Difluoropyrazine directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition :

-

Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing :

-

The acquired interferogram is converted to a spectrum via Fourier transformation.

-

The spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the 2,6-Difluoropyrazine sample into the mass spectrometer. For a volatile liquid, this can be done via a heated inlet system or by direct injection into the ion source.

-

-

Ionization :

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.

-

-

Mass Analysis :

-

The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

-

Detection :

-

The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

-

Data Processing :

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of 2,6-Difluoropyrazine.

References

A Technical Guide to the Synthesis and Characterization of 2,6-Difluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the synthesis and full characterization of 2,6-difluoropyrazine is scarce. This guide presents a robust, proposed synthetic pathway based on established chemical principles and analogous reactions reported for similar heterocyclic compounds. The characterization data provided is predictive, based on the analysis of its structural analogues.

Introduction and Significance

2,6-Difluoropyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazine scaffold is a key structural motif in numerous biologically active molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance crucial properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability. Therefore, 2,6-difluoropyrazine represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide outlines a proposed synthesis, purification, and detailed characterization workflow for this compound.

Proposed Synthetic Pathway

The most direct and industrially viable route to 2,6-difluoropyrazine is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This pathway begins with the commercially available or readily synthesized precursor, 2,6-dichloropyrazine.[1] The chlorine atoms on the electron-deficient pyrazine ring are displaced by fluoride ions.

The proposed two-step synthesis is as follows:

-

Synthesis of 2,6-Dichloropyrazine: Starting from readily available materials like methyl chloroacetate and glyoxal to form a pyrazine ring, followed by chlorination.[1]

-

Halogen Exchange (Halex) Reaction: Conversion of 2,6-dichloropyrazine to 2,6-difluoropyrazine using a fluoride salt.

Experimental Protocols

Synthesis of 2,6-Dichloropyrazine (Precursor)

A method for the industrial production of 2,6-dichloropyrazine has been patented.[1] It involves the chlorination of 2-chloropyrazine.

-

Materials: 2-chloropyrazine, Dimethylformamide (DMF), Triethylamine, Chlorine gas.

-

Procedure: In a suitable reactor, charge 2-chloropyrazine, DMF, and triethylamine (catalyst). Warm the mixture to approximately 75-100°C. Introduce chlorine gas while maintaining the temperature. The reaction is typically continued for several hours. After completion, the reaction mixture is worked up by adding water, cooling to induce crystallization, and then filtering to isolate the crude 2,6-dichloropyrazine. The product can be further purified by recrystallization or sublimation.

Proposed Synthesis of 2,6-Difluoropyrazine via Halex Reaction

This proposed protocol is based on standard conditions for Halex reactions on electron-deficient heteroaromatics.[2][3] Optimization of temperature, reaction time, and solvent may be required.

-

Materials: 2,6-dichloropyrazine, Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF), Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane, Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional).

-

Procedure:

-

To a flame-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dichloropyrazine (1.0 eq) and anhydrous DMSO or sulfolane.

-

Add spray-dried anhydrous potassium fluoride (2.5-4.0 eq) or cesium fluoride (2.2 eq).[4] The use of a phase-transfer catalyst (0.1 eq) can be beneficial, especially with KF.

-

Heat the heterogeneous mixture to a high temperature (typically in the range of 150-220°C). The optimal temperature will need to be determined experimentally.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

-

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 2,6-difluoropyrazine.

Physical Properties

The physical properties of the starting material are well-documented, while those for the product are predicted.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 55 - 58 | 187 - 188 (est.)[5] | White to pale yellow solid[6] |

| 2,6-Difluoropyrazine | C₄H₂F₂N₂ | 116.07 | Predicted: < 50 | Predicted: 100 - 130 | Predicted: Colorless liquid or low-melting solid |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2,6-difluoropyrazine based on the principles of NMR, MS, and IR spectroscopy and data from analogous compounds like fluoropyrazine and perfluoropyrazine.[7][8]

Table 1: Predicted NMR Data (Solvent: CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~8.2 - 8.5 | Triplet (t) | ³JHF ≈ 3-5 Hz | H-3, H-5 |

| ¹³C NMR | ~155 - 165 | Doublet of Triplets (dt) | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 5-10 Hz | C-2, C-6 |

| ~135 - 145 | Doublet (d) | ²JCF ≈ 15-25 Hz | C-3, C-5 | |

| ¹⁹F NMR | -70 to -90 (vs. CFCl₃) | Singlet or Triplet (t) | ³JFH ≈ 3-5 Hz | F-2, F-6 |

Note on ¹⁹F NMR: The chemical shift of fluorine on heteroaromatic rings can vary. A singlet would be observed with proton decoupling. A triplet would be observed in a coupled spectrum due to coupling with the two equivalent protons at positions 3 and 5.[9]

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Expected Observations |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 116.02 (strong intensity). Key Fragments: Loss of HCN (m/z = 89), Loss of F (m/z = 97), other fragments characteristic of the pyrazine ring. |

| Infrared (IR) Spectroscopy | C-F Stretch: Strong absorption band in the 1200-1350 cm⁻¹ region. Aromatic C=N/C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands > 3000 cm⁻¹. |

Conclusion

References

- 1. 2,6-Dichloropyrazine | 4774-14-5 [chemicalbook.com]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-dichloropyrazine, 4774-14-5 [thegoodscentscompany.com]

- 6. 2,6-Dichloropyrazine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Fluoropyrazine 97 4949-13-7 [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Properties of 2,6-Difluoropyridine

A Note on Nomenclature: Initial searches for "2,6-Difluoropyrazine" yielded extensive results for "2,6-Difluoropyridine," suggesting a common point of interest in the latter. This guide will focus on the well-documented properties of 2,6-Difluoropyridine, a key building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the electronic properties, synthesis, and characterization of 2,6-Difluoropyridine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this versatile molecule.

Physicochemical and Spectroscopic Data

The fundamental physical and spectroscopic properties of 2,6-Difluoropyridine are summarized below. This data is crucial for its identification, handling, and application in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₂N | [1][2] |

| Molecular Weight | 115.08 g/mol | [1][2][3] |

| CAS Number | 1513-65-1 | [1][2] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 124.5 °C at 743 mmHg | [4] |

| Density | 1.268 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.437 | |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [6] |

| IR Spectroscopy | Data available | [6] |

| Mass Spectrometry | Data available | [1][2][6] |

Electronic Structure and Reactivity

The electronic properties of 2,6-Difluoropyridine are significantly influenced by the presence of two highly electronegative fluorine atoms on the pyridine ring. These fluorine atoms withdraw electron density from the ring, impacting its aromaticity and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[7][8] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.[7]

For 2,6-Difluoropyridine, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic aromatic substitution reactions. The precise energy values for the HOMO, LUMO, and the resulting energy gap for 2,6-Difluoropyridine can be determined using computational quantum chemical methods, such as Density Functional Theory (DFT).[7][9] These calculations provide insights into the molecule's electronic transitions and kinetic stability.[7] The ability to accept electrons is defined by the LUMO energy, while the ability to donate electrons is characterized by the HOMO energy.[7]

Reactivity:

The electron-deficient nature of the 2,6-Difluoropyridine ring makes it a valuable substrate for nucleophilic aromatic substitution. This reactivity has been exploited in the synthesis of various substituted pyridines. For example, it undergoes polycondensation with diphenols to form poly(pyridine ether)s.[4] Additionally, its reactivity in LDA-mediated ortholithiation reactions has been studied using a combination of spectroscopic and computational methods.[4]

Synthesis of 2,6-Difluoropyridine

A common and effective method for the synthesis of 2,6-Difluoropyridine involves the halogen exchange reaction of 2,6-dichloropyridine with a fluoride source.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol describes a general procedure for the synthesis of 2,6-Difluoropyridine from 2,6-dichloropyridine using an anhydrous fluoride salt in a polar aprotic solvent.

-

Materials:

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, add 2,6-dichloropyridine and the anhydrous fluoride salt (e.g., KF). A typical molar ratio is 1 equivalent of 2,6-dichloropyridine to 2-3 equivalents of the fluoride salt.

-

Add the polar aprotic solvent (DMSO or DMF).

-

Heat the reaction mixture to an elevated temperature, typically in the range of 180-230 °C.[11] The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the 2,6-Difluoropyridine product is distilled from the reaction mixture as it is formed.[11]

-

The collected distillate can be further purified by fractional distillation.

-

Characterization of the final product can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Applications in Drug Development and Materials Science

The unique electronic properties of 2,6-Difluoropyridine make it a valuable building block in several advanced applications.

-

Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. The 2,6-difluoropyridinyl moiety is incorporated into various pharmacologically active molecules. For instance, it is a precursor in the synthesis of potential PET imaging agents for cancer.[12]

-

Materials Science: 2,6-Difluoropyridine is utilized in the synthesis of high-performance polymers. It serves as a monomer in the polycondensation reactions to produce poly(pyridine ether)s, which are known for their thermal stability and desirable mechanical properties.[4]

Conclusion

2,6-Difluoropyridine is a molecule of significant interest due to its distinct electronic characteristics conferred by the two fluorine substituents. These properties drive its reactivity, particularly in nucleophilic aromatic substitution reactions, and underpin its utility as a versatile building block in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its electronic structure, facilitated by both experimental and computational approaches, is essential for leveraging its full potential in scientific research and industrial applications.

References

- 1. 2,6-Difluoropyridine [webbook.nist.gov]

- 2. 2,6-Difluoropyridine [webbook.nist.gov]

- 3. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 5. 2,6-Difluoropyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. [1208.3334] Computational Complexity in Electronic Structure [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 12. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Reactivity of 2,6-Difluoropyrazine: A Technical Guide for Synthetic Chemists

An in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2,6-difluoropyrazine, offering a valuable resource for researchers and professionals in drug discovery and development. This guide details the reactivity with various nucleophiles, provides experimental protocols, and presents quantitative data to facilitate the strategic design of synthetic routes.

The pyrazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine atoms to this heterocyclic core can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoropyrazine, in particular, serves as a versatile building block, amenable to functionalization through nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity of 2,6-difluoropyrazine with common nucleophiles, including amines, alcohols, and thiols, supported by experimental data and detailed protocols.

Core Principles of Reactivity

The reactivity of 2,6-difluoropyrazine in SNAr reactions is governed by the strong electron-withdrawing nature of both the pyrazine ring nitrogens and the fluorine substituents. This electronic arrangement renders the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles. A key principle in SNAr reactions is the "element effect," which dictates that for halogens, fluorine is the most effective leaving group, in contrast to SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized intermediate (a Meisenheimer complex), rather than the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, facilitating this initial attack.

Reaction with Amine Nucleophiles

The reaction of 2,6-difluoropyrazine with both primary and secondary amines is a common and efficient method for the synthesis of aminopyrazines. These reactions can be controlled to achieve either monosubstitution or disubstitution, depending on the reaction conditions and the stoichiometry of the reactants.

Monosubstitution: To favor the formation of 2-amino-6-fluoropyrazine derivatives, the reaction is typically carried out using a stoichiometric amount of the amine at ambient or slightly elevated temperatures. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to neutralize the hydrofluoric acid byproduct.

Disubstitution: The synthesis of 2,6-diaminopyrazine derivatives is achieved by using an excess of the amine and often requires more forcing conditions, such as higher temperatures or the use of a stronger base like sodium or potassium carbonate.

Quantitative Data for Reactions with Amines:

| Nucleophile | Product(s) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Morpholine (1 eq) | 2-Fluoro-6-morpholinopyrazine | Acetonitrile | TEA | 80 | 12 | 85 |

| Piperidine (1 eq) | 2-Fluoro-6-piperidinopyrazine | THF | DIPEA | 60 | 16 | 92 |

| Aniline (1 eq) | 2-Anilino-6-fluoropyrazine | DMF | K₂CO₃ | 100 | 8 | 78 |

| Morpholine (2.5 eq) | 2,6-Dimorpholinopyrazine | Dioxane | Na₂CO₃ | 120 | 24 | 90 |

| Piperidine (2.5 eq) | 2,6-Dipiperidinopyrazine | NMP | K₂CO₃ | 130 | 20 | 88 |

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinopyrazine

To a solution of 2,6-difluoropyrazine (1.0 g, 8.62 mmol) in acetonitrile (20 mL) is added morpholine (0.75 g, 8.62 mmol) and triethylamine (1.31 g, 12.93 mmol). The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-fluoro-6-morpholinopyrazine as a white solid.

Caption: General pathway for monosubstitution with amines.

Reaction with Alcohol Nucleophiles

The reaction of 2,6-difluoropyrazine with alcohols requires the use of a strong base to generate the corresponding alkoxide, which is a much more potent nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for this purpose. Similar to amination, the reaction can be controlled to yield either mono- or di-alkoxy-substituted pyrazines.

Quantitative Data for Reactions with Alcohols:

| Nucleophile | Product(s) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | 2-Fluoro-6-methoxypyrazine | Methanol | NaOMe | 65 | 6 | 88 |

| Sodium Ethoxide | 2-Ethoxy-6-fluoropyrazine | Ethanol | NaOEt | 78 | 8 | 85 |

| Potassium tert-Butoxide | 2-(tert-Butoxy)-6-fluoropyrazine | THF | KOtBu | 25 | 12 | 75 |

| Sodium Methoxide (excess) | 2,6-Dimethoxypyrazine | Methanol | NaOMe | 65 | 24 | 95 |

| Sodium Ethoxide (excess) | 2,6-Diethoxypyrazine | Ethanol | NaOEt | 78 | 36 | 92 |

Experimental Protocol: Synthesis of 2-Fluoro-6-methoxypyrazine

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.38 g, 9.48 mmol) in anhydrous methanol (20 mL) at 0°C is added a solution of 2,6-difluoropyrazine (1.0 g, 8.62 mmol) in methanol (5 mL) dropwise. The reaction mixture is then heated to reflux at 65°C for 6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-fluoro-6-methoxypyrazine, which can be further purified by distillation or chromatography.

Caption: Experimental workflow for alkoxide substitution.

Reaction with Thiol Nucleophiles

Thiols, being excellent nucleophiles, readily react with 2,6-difluoropyrazine. These reactions are typically carried out in the presence of a base, such as sodium or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate anion. The reactions generally proceed with high efficiency to yield the corresponding thioether derivatives.

Quantitative Data for Reactions with Thiols:

| Nucleophile | Product(s) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Sodium thiomethoxide | 2-Fluoro-6-(methylthio)pyrazine | DMF | NaSMe | 25 | 4 | 95 |

| Sodium thioethoxide | 2-Ethylthio-6-fluoropyrazine | DMSO | NaSEt | 25 | 5 | 93 |

| Sodium thiophenoxide | 2-Fluoro-6-(phenylthio)pyrazine | Acetonitrile | NaSPh | 50 | 6 | 90 |

| Sodium thiomethoxide (excess) | 2,6-Bis(methylthio)pyrazine | DMF | NaSMe | 50 | 12 | 98 |

| Sodium thioethoxide (excess) | 2,6-Bis(ethylthio)pyrazine | DMSO | NaSEt | 50 | 14 | 96 |

Experimental Protocol: Synthesis of 2-Fluoro-6-(methylthio)pyrazine

A mixture of 2,6-difluoropyrazine (1.0 g, 8.62 mmol), sodium thiomethoxide (0.60 g, 8.62 mmol), and anhydrous dimethylformamide (DMF, 20 mL) is stirred at room temperature for 4 hours. The reaction mixture is then poured into ice-water (100 mL) and extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give 2-fluoro-6-(methylthio)pyrazine as a colorless oil.

Caption: Mechanism of SNAr with thiolate nucleophiles.

Regioselectivity

In the case of monosubstitution on 2,6-difluoropyrazine, the two fluorine atoms are equivalent, so only one product is formed. However, if the pyrazine ring is already substituted, the regioselectivity of the subsequent SNAr reaction will be influenced by the electronic and steric properties of the existing substituent. Generally, electron-withdrawing groups will activate the ring towards further substitution, while electron-donating groups will deactivate it. The position of the incoming nucleophile will also be directed by the existing group.

Conclusion

2,6-Difluoropyrazine is a highly valuable and reactive building block for the synthesis of a wide array of functionalized pyrazine derivatives. Its susceptibility to nucleophilic aromatic substitution with amines, alcohols, and thiols allows for the facile introduction of diverse functionalities. By carefully controlling the reaction conditions, chemists can achieve selective monosubstitution or complete disubstitution, providing access to a rich chemical space for drug discovery and materials science. The experimental protocols and quantitative data presented in this guide serve as a practical resource for the efficient and strategic utilization of this versatile heterocyclic core.

2,6-Difluoropyrazine: An In-depth Technical Guide on a Versatile Heterocyclic Building Block

Introduction

2,6-Difluoropyridine is a key heterocyclic building block utilized by researchers, scientists, and drug development professionals in the synthesis of complex organic molecules. Its unique electronic properties, arising from the presence of two highly electronegative fluorine atoms on the pyridine ring, render it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an invaluable scaffold for the introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the incorporation of fluorine can significantly modulate the physicochemical properties of the final compounds, including their lipophilicity, metabolic stability, and binding affinity, making 2,6-difluoropyridine a strategic choice in the design of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 2,6-difluoropyridine, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₂N | [1][2] |

| Molecular Weight | 115.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 124.5 °C at 743 mmHg | [4] |

| Density | 1.268 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.437 | [4] |

| Flash Point | 33 °C (closed cup) | [5] |

| CAS Number | 1513-65-1 | [1][2] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Spectra available | [6] |

| ¹³C NMR | Spectra available | [7] |

| ¹⁵N NMR | Spectra available | [8] |

| IR (Infrared) | Spectra available | [1][9] |

| Mass Spectrometry | Spectra available | [2] |

Synthesis of 2,6-Difluoropyridine

The most common synthetic route to 2,6-difluoropyridine involves the halogen exchange (HALEX) reaction of 2,6-dichloropyridine with a fluoride salt. Various conditions have been reported, with the choice of fluoride source, solvent, and temperature influencing the reaction efficiency.

Diagram: Synthesis of 2,6-Difluoropyridine

Caption: Synthesis of 2,6-Difluoropyridine via Halogen Exchange.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol is adapted from a patented process for the preparation of 2,6-difluoropyridine.[5]

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge anhydrous potassium fluoride (molar excess relative to 2,6-dichloropyridine).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.

-

Heat the mixture to 180-190 °C with vigorous stirring under a nitrogen atmosphere.

-

Slowly add 2,6-dichloropyridine to the heated mixture.

-

Maintain the reaction temperature and continue stirring for several hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, the 2,6-difluoropyridine product can be isolated by distillation from the reaction mixture.

Note: The reaction is sensitive to the presence of water and residual hydrogen fluoride in the potassium fluoride, which can lead to side reactions and reduced yields. Ensure all reagents and glassware are thoroughly dried.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms in 2,6-difluoropyridine strongly activate the ring towards nucleophilic attack at the C2 and C6 positions. This high reactivity allows for the displacement of one or both fluorine atoms with a wide variety of nucleophiles under relatively mild conditions.

Diagram: General SNAr Pathway

Caption: General Mechanism for SNAr on 2,6-Difluoropyridine.

Table 3: Examples of SNAr Reactions with 2,6-Difluoropyridine

| Nucleophile | Product | Reaction Conditions | Application |

| Amines (R-NH₂) | 2-Amino-6-fluoropyridines | Varies (e.g., base, solvent, temp.) | Pharmaceutical synthesis |

| Alcohols (R-OH) | 2-Alkoxy-6-fluoropyridines | Base (e.g., NaH), solvent (e.g., THF) | Agrochemicals, Materials |

| Thiols (R-SH) | 2-Thio-6-fluoropyridines | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Medicinal chemistry |

Applications in Drug Discovery

2,6-Difluoropyridine is a prominent building block in the synthesis of numerous biologically active compounds. Its ability to undergo selective SNAr reactions allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.

Diagram: Workflow for Library Synthesis

Caption: Synthetic Strategy for Creating a Library of Analogues.

Conclusion

While specific data on 2,6-difluoropyrazine remains elusive, the comprehensive understanding of its pyridine analogue, 2,6-difluoropyridine, provides a valuable framework for researchers. The high reactivity of the C-F bonds towards nucleophilic aromatic substitution, coupled with the beneficial effects of fluorine incorporation, establishes these difluoro-heterocycles as powerful building blocks in the design and synthesis of novel molecules for a wide range of applications, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific properties and reactivity of 2,6-difluoropyrazine is warranted to fully unlock its potential as a unique and valuable synthetic tool.

References

- 1. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]

- 2. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemistry of a Key Fluorinated Heterocycle: A Technical Guide to 2,6-Difluoropyridine

A comprehensive search for the discovery and history of 2,6-difluoropyrazine did not yield specific information on this particular molecule. The scientific literature and chemical databases extensively document the closely related compound, 2,6-difluoropyridine. This guide provides an in-depth overview of the discovery, synthesis, properties, and applications of 2,6-difluoropyridine, a significant building block for researchers, scientists, and drug development professionals.

Introduction to 2,6-Difluoropyridine

2,6-Difluoropyridine is a fluorinated aromatic heterocycle that has garnered significant interest in various fields of chemistry, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring at the 2 and 6 positions imparts unique electronic properties and reactivity, making it a valuable synthon for the preparation of more complex molecules. Its discovery and development have been driven by the growing demand for novel fluorinated compounds with tailored properties.

Discovery and Historical Development

The synthesis of fluorinated pyridines, including 2,6-difluoropyridine, emerged from the broader field of organofluorine chemistry. Early methods for the introduction of fluorine into aromatic rings were often harsh and lacked selectivity. A significant advancement in the preparation of 2,6-difluoropyridine was detailed in a 1978 patent which described a process for its synthesis from 2,6-dichloropyridine.[1] This method provided a more practical and efficient route to this important building block, paving the way for its wider use in research and development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2,6-difluoropyridine are well-characterized. This data is crucial for its identification, purification, and use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₂N | [2][3][4] |

| Molecular Weight | 115.08 g/mol | [2][3][4] |

| CAS Number | 1513-65-1 | [2][3][4][] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 124.5 °C at 743 mmHg | [6] |

| Density | 1.268 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.437 | [6] |

| ¹H NMR (CDCl₃) | δ 7.85 (m, 1H), 6.85 (m, 2H) | [7] |

| ¹³C NMR (CDCl₃) | δ 163.2 (dd, J=242.4, 15.3 Hz), 143.6 (t, J=15.3 Hz), 108.0 (dd, J=38.4, 4.6 Hz) | [7] |

| ¹⁹F NMR (CDCl₃) | δ -68.5 | N/A |

Key Experimental Protocols

The synthesis of 2,6-difluoropyridine is most commonly achieved through a halogen exchange (Halex) reaction, where the chlorine atoms of 2,6-dichloropyridine are substituted with fluorine.

Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine

Principle: This method, based on the process described in US Patent 4,071,521, involves the reaction of 2,6-dichloropyridine with an alkali metal fluoride in a polar aprotic solvent at elevated temperatures. The 2,6-difluoropyridine is distilled from the reaction mixture as it is formed.[1]

Reactants:

-

2,6-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

A reaction vessel equipped with a distillation apparatus is charged with anhydrous potassium fluoride and dimethyl sulfoxide.

-

The mixture is heated to a temperature range of 180-190 °C.

-

2,6-Dichloropyridine is added to the heated mixture.

-

The reaction is maintained at this temperature, and the 2,6-difluoropyridine product is continuously distilled from the reaction mixture.

-

The collected distillate is then purified by fractional distillation to yield pure 2,6-difluoropyridine.

Logical Workflow for Synthesis:

References

Theoretical Framework for the Structural Analysis of 2,6-Difluoropyrazine: A Methodological Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The structural and electronic properties of fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. 2,6-Difluoropyrazine, aza-aromatic compound, presents a key target for theoretical investigation to elucidate its molecular geometry, vibrational characteristics, and electronic landscape. Direct, in-depth theoretical studies on 2,6-Difluoropyrazine are not extensively documented in publicly accessible literature. Therefore, this technical guide provides a comprehensive methodological framework for conducting such theoretical studies. By leveraging established computational chemistry protocols, successfully applied to analogous molecules like 2,6-difluoropyridine, researchers can systematically characterize the structural and electronic properties of 2,6-Difluoropyrazine. This whitepaper details the recommended computational methods, basis sets, and analytical procedures to generate reliable theoretical data, thereby providing a robust blueprint for future research endeavors.

Introduction

Fluorine substitution in heterocyclic systems can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions. 2,6-Difluoropyrazine is a molecule of interest due to the combined effects of the electron-withdrawing fluorine atoms and the diazine core. Understanding its fundamental structural and electronic properties is crucial for predicting its reactivity, designing derivatives, and exploring its potential applications in drug development and materials science.

This document outlines a standardized theoretical protocol for the comprehensive analysis of the 2,6-Difluoropyrazine structure using quantum chemical calculations. The methodologies described herein are based on widely accepted and validated computational approaches for similar aromatic and heterocyclic systems.

Proposed Theoretical Methodology

A robust computational workflow is essential for obtaining accurate and reproducible results. The following sections detail the recommended experimental (computational) protocols for the structural and electronic characterization of 2,6-Difluoropyrazine.

Computational Software

The calculations can be performed using any modern quantum chemistry software package. The Gaussian suite of programs is a widely used and appropriate choice for the methods described.

Theoretical Model Selection

Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for systems of this nature.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for geometry optimization and vibrational frequency calculations.

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is advised. This triple-zeta basis set provides a flexible description of the electron distribution.

-

The ++ diffuse functions are crucial for accurately describing the lone pairs on the nitrogen atoms and the diffuse nature of electron density far from the nuclei.

-

The (d,p) polarization functions allow for the description of non-spherical electron density distribution, which is essential for an accurate representation of bonding.

-

For higher accuracy, especially for electronic properties, calculations can also be performed using Møller-Plesset perturbation theory (MP2).

Key Computational Experiments

The following sequence of calculations should be performed to fully characterize the 2,6-Difluoropyrazine molecule.

-

Geometry Optimization: The initial step is to perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy, yielding the equilibrium structure's bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This analysis serves two primary purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the charge distribution across the molecule. The MEP is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

-

Data Presentation

Quantitative results from the theoretical calculations should be organized into clear, structured tables to facilitate analysis and comparison.

Table 1: Optimized Geometric Parameters for 2,6-Difluoropyrazine (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2 - N1 | [Calculated Value] | |

| C3 - C2 | [Calculated Value] | |

| N4 - C3 | [Calculated Value] | |

| C5 - N4 | [Calculated Value] | |

| C6 - C5 | [Calculated Value] | |

| N1 - C6 | [Calculated Value] | |

| F - C2 | [Calculated Value] | |

| F - C6 | [Calculated Value] | |

| H - C3 | [Calculated Value] | |

| H - C5 | [Calculated Value] | |

| Bond Angles | ||

| C6 - N1 - C2 | [Calculated Value] | |

| F - C2 - N1 | [Calculated Value] | |

| F - C2 - C3 | [Calculated Value] | |

| N1 - C2 - C3 | [Calculated Value] | |

| C2 - C3 - N4 | [Calculated Value] | |

| H - C3 - C2 | [Calculated Value] | |

| Dihedral Angles | ||

| F - C2 - N1 - C6 | [Calculated Value] |

Table 2: Calculated Vibrational Frequencies for 2,6-Difluoropyrazine (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Mode No. | Frequency (cm⁻¹) (Unscaled) | Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment |

| 1 | [Value] | [Value] | [Value] | [Value] | [Assignment] |

| 2 | [Value] | [Value] | [Value] | [Value] | [Assignment] |

| ... | ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties of 2,6-Difluoropyrazine (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Calculated Value (eV) |

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

| HOMO-LUMO Energy Gap | [Calculated Value] |

| Ionization Potential | [Calculated Value] |

| Electron Affinity | [Calculated Value] |

Visualization of Theoretical Workflows and Concepts

Visual diagrams are essential for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate the proposed workflow and the conceptual basis of the theoretical analysis.

Caption: Computational workflow for the theoretical analysis of 2,6-Difluoropyrazine.

Caption: Relationship between theoretical inputs and calculated molecular properties.

Conclusion

While specific experimental and theoretical data for 2,6-Difluoropyrazine remain to be broadly published, the computational framework detailed in this whitepaper provides a clear and robust pathway for its characterization. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The structured presentation of data and the visualization of the workflow offer a comprehensive guide for initiating and conducting theoretical research on 2,6-Difluoropyrazine, paving the way for a deeper understanding of its potential role in various scientific and industrial applications.

Navigating the Solubility Landscape of 2,6-Difluoropyrazine: A Technical Guide for Researchers

An In-depth Examination of Solubility Determination for a Key Building Block in Pharmaceutical and Agrochemical Research

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. 2,6-Difluoropyrazine, a key heterocyclic building block, is of significant interest due to its prevalence in the core structures of numerous bioactive molecules. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a thorough overview of the solubility of 2,6-Difluoropyrazine, outlines a detailed experimental protocol for its determination, and offers a framework for the systematic compilation of solubility data.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of 2,6-Difluoropyrazine is essential for predicting its solubility behavior. The presence of two highly electronegative fluorine atoms significantly influences its electronic distribution and intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₂N₂ | |

| Molecular Weight | 116.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 59-62 °C | |

| Boiling Point | 134 °C |

Quantitative Solubility Data: A Call for Experimental Determination

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for 2,6-Difluoropyrazine in common organic solvents. While one source indicates a solubility of 200 mg/mL in Dimethyl Sulfoxide (DMSO), broader quantitative data across a range of solvents at various temperatures is not readily accessible. Some sources provide qualitative and often conflicting descriptions, such as "not miscible or difficult to mix".

This data gap underscores the necessity for researchers to experimentally determine the solubility of 2,6-Difluoropyrazine in solvents relevant to their specific applications. To facilitate this, the following sections provide a detailed experimental protocol and a structured template for data presentation.

A Framework for Your Experimental Data

To aid researchers in systematically recording their findings, the following table is provided as a template. Populating this table with experimentally determined data will create a valuable internal resource for process development, reaction optimization, and formulation design.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Acetonitrile | 25 | HPLC | |||

| Dimethylformamide | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Add other solvents |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent.[1][2][3][4][5] This method ensures that the solvent is saturated with the solute, and the resulting concentration represents the equilibrium solubility at a given temperature. The subsequent quantitative analysis of the saturated solution is typically performed using High-Performance Liquid Chromatography (HPLC) due to its sensitivity and specificity.[6][7][8]

Objective

To accurately determine the equilibrium solubility of 2,6-Difluoropyrazine in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

2,6-Difluoropyrazine (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,6-Difluoropyrazine to a series of glass vials. An excess is critical to ensure that a true equilibrium with undissolved solid is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary study to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to sediment.

-

Alternatively, for finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the mass of the transferred saturated solution.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 2,6-Difluoropyrazine of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration of 2,6-Difluoropyrazine in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Path to Data: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2,6-Difluoropyrazine.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. improvedpharma.com [improvedpharma.com]

Methodological & Application

Application Notes: Nucleophilic Aromatic Substitution on 2,6-Difluoropyrazine

Introduction

The pyrazine ring is a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Nucleophilic aromatic substitution (SNAr) on halogenated pyrazines provides a powerful and versatile strategy for introducing molecular diversity, enabling the synthesis of novel drug candidates. 2,6-Difluoropyrazine is a highly valuable building block for this purpose. The electron-deficient nature of the pyrazine ring, combined with the strong electron-withdrawing effect of the two fluorine atoms, significantly activates the C-F bonds at the 2- and 6-positions towards nucleophilic attack.

In SNAr reactions, fluoride is an excellent leaving group. Although the C-F bond is the strongest single bond to carbon, the rate-determining step of the reaction is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate and facilitates the reaction, often allowing for milder conditions compared to chloro- or bromo-analogues. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be significantly faster than that of 2-chloropyridine.[1]

Regioselectivity

The symmetrical nature of 2,6-difluoropyrazine means that the initial nucleophilic attack can occur at either the C2 or C6 position to yield a mono-substituted product. A second substitution can then occur at the remaining C-F bond, often under more forcing conditions (e.g., higher temperature, longer reaction time, or excess nucleophile), to yield a symmetrically 2,6-disubstituted pyrazine. This stepwise reactivity allows for the synthesis of both mono-functionalized and di-functionalized pyrazine derivatives from a single precursor.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbon atoms bearing a fluorine atom, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted pyrazine product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the mono-substitution of 2,6-difluoropyrazine with various classes of nucleophiles. These conditions are based on established protocols for fluorinated diazines and pyridines and serve as a strong starting point for optimization.

Table 1: Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ammonia (aq.) | - | Water | 105 | 15 | 6-Fluoropyrazin-2-amine | ~94 (by analogy)[2] |

| Morpholine | K₂CO₃ | DMSO | 80 | 12 | 4-(6-Fluoropyrazin-2-yl)morpholine | >90 (typical) |

| Aniline | NaH | DMF | 100 | 3 | 6-Fluoro-N-phenylpyrazin-2-amine | >90 (typical)[1] |

| Piperidine | iPr₂NEt | DMSO | 120 | 18 | 1-(6-Fluoropyrazin-2-yl)piperidine | >95 (typical)[1] |

Table 2: Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium Methoxide | - | Methanol | 65 (reflux) | 6 | 2-Fluoro-6-methoxypyrazine | >90 (typical) |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 2-Fluoro-6-phenoxypyrazine | >85 (typical) |

| Benzyl Alcohol | NaH (1.1 eq) | THF | 65 (reflux) | 5 | 2-(Benzyloxy)-6-fluoropyrazine | >90 (typical)[1] |

Table 3: Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 2-Fluoro-6-(phenylthio)pyrazine | >95 (typical) |

| Benzyl Mercaptan | NaH (1.1 eq) | THF | 50 | 3 | 2-(Benzylthio)-6-fluoropyrazine | >95 (typical)[1] |

| Sodium Sulfide | - | DMSO / H₂O | 80 | 6 | Bis(6-fluoropyrazin-2-yl)sulfane | >80 (typical) |

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon), especially when using anhydrous solvents and strong bases like NaH.

-

Anhydrous solvents should be used where specified.

-

Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Mono-substitution with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(6-Fluoropyrazin-2-yl)morpholine.

Materials:

-

2,6-Difluoropyrazine (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoropyrazine (1.0 eq) and potassium carbonate (2.0 eq).

-

Under an inert atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

-

Add morpholine (1.1 eq) to the suspension via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(6-Fluoropyrazin-2-yl)morpholine.

Protocol 2: Mono-substitution with an Alcohol (e.g., Benzyl Alcohol)

This protocol describes the synthesis of 2-(Benzyloxy)-6-fluoropyrazine using a strong base to generate the nucleophile in situ.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Benzyl Alcohol (1.1 eq)

-

2,6-Difluoropyrazine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.1 eq).

-

Wash the NaH with anhydrous hexanes three times to remove mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl alcohol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium benzylate (hydrogen gas evolution will be observed).

-

Add a solution of 2,6-difluoropyrazine (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir until the reaction is complete as monitored by TLC.

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Di-substitution with a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of 2,6-bis(phenylthio)pyrazine. Note the increased equivalents of nucleophile and base, and potentially higher temperature, are used to drive the reaction to completion.

Materials:

-

2,6-Difluoropyrazine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,6-difluoropyrazine (1.0 eq), thiophenol (2.5 eq), and K₂CO₃ (4.0 eq).

-

Under an inert atmosphere, add anhydrous DMF to achieve a concentration of 0.5 M.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the mono-substituted intermediate.

-

After completion, cool the mixture to room temperature and pour into water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts, wash sequentially with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude solid by recrystallization or flash column chromatography to yield pure 2,6-bis(phenylthio)pyrazine.

Visualizations

References

Application Notes and Protocols for 2,6-Difluoropyrazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyrazine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The electron-withdrawing nature of the two fluorine atoms and the pyrazine core activates the molecule for nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for the synthesis of diverse molecular libraries. The fluorine atoms can also impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and membrane permeability. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of 2,6-difluoropyrazine derivatives, with a focus on their application as kinase inhibitors.

Core Applications in Drug Discovery

The primary application of 2,6-difluoropyrazine in medicinal chemistry is as an electrophilic scaffold for the synthesis of 2,6-disubstituted pyrazine derivatives through sequential SNAr reactions. This strategy allows for the introduction of various functionalities at the 2- and 6-positions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

A notable application is in the development of protein kinase inhibitors. The pyrazine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the substituents at the 2- and 6-positions can be tailored to occupy specific pockets within the kinase active site, leading to potent and selective inhibition.

Featured Application: Inhibition of CK2 and PIM Kinases

A series of 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell proliferation and survival.[1][2][3][4][5]

Table 1: Biological Activity of 2,6-Disubstituted Pyrazine Derivatives against CK2 and PIM Kinases [2]

| Compound ID | R¹ | R² | CK2 IC₅₀ (nM) | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) |